N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide
Description
N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide is a furan-2-carboxamide derivative featuring a 5-methyl substituent on the furan ring and a 2-(butan-2-yl)phenyl group attached via the amide nitrogen. Its structure combines a lipophilic branched alkyl chain (butan-2-yl) with a polar carboxamide group, balancing solubility and membrane permeability.
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-4-11(2)13-7-5-6-8-14(13)17-16(18)15-10-9-12(3)19-15/h5-11H,4H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAMJGZFQWKOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide typically involves the condensation of 2-sec-butylphenol with methylcarbamic acid . The reaction conditions often require the use of a solvent such as dimethylbenzene and are carried out under nitrogen protection to prevent unwanted reactions . Industrial production methods focus on optimizing yield and safety, often employing large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium cyanide are used to replace functional groups
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbamate esters.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new insecticides and treatments for pest-related diseases.
Mechanism of Action
The primary mechanism of action of N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target pests. This mechanism is similar to that of other carbamate insecticides.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural features and properties of N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide and analogs:
Notes:
- †Estimated using substituent contributions (e.g., sulfonamide reduces LogP; alkyl chains increase it).
- The target compound’s butan-2-yl group enhances lipophilicity compared to sulfonamide-containing analogs (e.g., compound 28), favoring membrane permeability.
(a) TRPA1 Inhibition Potential
- HC-030031 and CHEM-5861528 : These acetamide derivatives with 4-(propan-2-yl)phenyl or 4-(butan-2-yl)phenyl groups inhibit TRPA1 channels (IC50: 4–10 μM) . The butan-2-yl substituent in CHEM-5861528 may improve target binding due to increased hydrophobicity.
- However, replacing acetamide with furan-carboxamide may alter potency or selectivity due to differences in hydrogen-bonding capacity and steric effects.
(b) Apoptotic Pathway Activation
- Compound 28 : A sulfonamide-furan-carboxamide analog activates the CHOP apoptotic pathway, likely due to the electron-withdrawing sulfonamide enhancing protein binding . The target compound’s lack of a sulfonamide group may reduce this activity but improve pharmacokinetics (e.g., oral bioavailability).
(c) Physicochemical Implications
- Hydrogen-Bonding: The furan-carboxamide’s carbonyl and NH groups provide hydrogen-bonding sites, contrasting with HC-030031’s purinone ring, which offers additional acceptor sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
